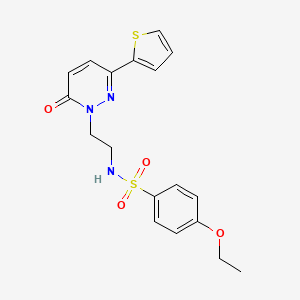

4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-26-17/h3-10,13,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAFKMISVFHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An ethoxy group .

- A pyridazine ring with an oxo group and a thiophene substituent .

- A benzenesulfonamide moiety .

This structural diversity suggests multiple potential interactions with biological targets.

Target Interactions

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression. For instance, similar sulfonamide derivatives have shown activity against cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- Quorum Sensing Inhibition : Preliminary studies indicate that compounds with similar structures may disrupt bacterial quorum sensing mechanisms, potentially leading to antibacterial effects .

Anticancer Activity

Research indicates that derivatives of sulfonamides exhibit significant anticancer properties through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth via interference with cellular signaling pathways.

A study demonstrated that modifications to sulfonamide compounds can enhance their cytotoxicity against various cancer cell lines, suggesting that this compound may have similar potential .

Anti-inflammatory Effects

Compounds with sulfonamide structures have been shown to possess anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. The effectiveness of these compounds in reducing inflammation has been documented in several studies .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibition of COX enzymes, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results showed that certain derivatives effectively inhibited biofilm formation and bacterial growth, supporting the hypothesis that this class of compounds could be developed into new antibacterial agents .

Research Findings Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study by Sarvaiya et al. (2019) demonstrated that similar compounds showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of quorum sensing pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 0.012 μg/mL | Ampicillin |

| Streptococcus pneumoniae | 0.03 μg/mL | Streptomycin |

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through interference with cellular signaling pathways. Research has indicated that modifications to sulfonamide compounds can enhance their cytotoxicity against various cancer cell lines, highlighting the potential for this compound to be developed into an effective anticancer agent.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

Neurological Applications

Zuccarello et al. (1996) explored the potential of related compounds in preventing cerebral vasospasm following subarachnoid hemorrhage. This suggests that 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may have therapeutic applications in treating neurological conditions .

Anti-inflammatory Effects

Compounds with sulfonamide structures are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that derivatives similar to this compound effectively reduce inflammation markers, indicating potential therapeutic uses in inflammatory diseases.

In Vitro Studies

A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibition of COX enzymes, with IC50 values indicating potent activity at low concentrations.

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial properties of related compounds against various bacterial strains, showing effective inhibition of biofilm formation and bacterial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related sulfonamide-pyridazinone/quinazoline derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Pyridazinone-Based Sulfonamides

a. 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structure: Benzyloxy substituent at pyridazinone C3 vs. thiophene in the target compound.

- Synthesis: Prepared via nucleophilic substitution (benzyl bromide + pyridazinone sulfonamide in DMF/K₂CO₃), yielding 68–86% .

- Properties : Higher melting point (243–244°C) due to benzyloxy’s rigidity and polarity compared to thiophene’s electron-rich, planar structure, which may lower the target’s melting point .

b. N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15)

- Structure : Nitrobenzylidene and chlorophenylpiperazine substituents.

- Properties: Melting point 238–239°C; IR shows C=O (1665 cm⁻¹) and N–H (3250 cm⁻¹) stretches.

Quinazoline-Based Sulfonamides

a. 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21)

- Structure : Quinazoline core with chlorophenyl and hydrazineyl-thioether substituents.

- Properties : Melting point 273–275°C; ¹H-NMR shows aromatic protons at δ 7.2–8.1 ppm. The target’s thiophene protons (δ ~7.3–7.5 ppm) may exhibit distinct splitting patterns due to aromatic heterocycle differences .

b. 4-(2-(4-Oxo-2-((2-oxo-2-(2-(pyridin-3-ylmethylene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (16)

- Structure : Pyridinylmethylene hydrazineyl-thioether substituent.

- Synthesis: 87% yield via hydrazide cyclization; higher yield than pyridazinone derivatives (47–86% in ), suggesting quinazoline’s stability under similar conditions .

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.